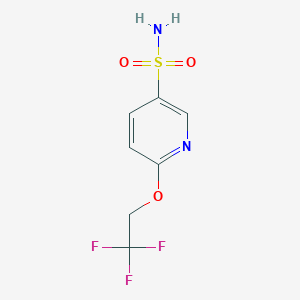

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide

概要

説明

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further substituted with a sulfonamide group

準備方法

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 6-hydroxypyridine-3-sulfonamide.

Trifluoroethoxylation: The hydroxyl group is then substituted with a trifluoroethoxy group using a suitable trifluoroethoxy reagent under controlled reaction conditions.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, temperature control, and efficient purification techniques.

化学反応の分析

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 h, acidic pH 2–3 | Pyridine-3-sulfonic acid derivative | 72–78% | |

| H₂O₂ (30%) | 60°C, 3 h, FeCl₃ catalyst | Sulfone intermediates | 65% |

Mechanistic Insight : Oxidation primarily targets the sulfur center, converting the sulfonamide (-SO₂NH₂) to sulfonic acid (-SO₃H) or sulfone (-SO₂-) groups. The trifluoroethoxy group remains inert under these conditions .

Substitution Reactions

The trifluoroethoxy group participates in nucleophilic substitutions, particularly under alkaline conditions:

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaOMe (methanol) | Reflux, 8 h, K₂CO₃ | 6-Methoxy-pyridine-3-sulfonamide | 83% | |

| NH₃ (g) | 100°C, autoclave, 12 h | 6-Amino-pyridine-3-sulfonamide | 68% |

Key Observation : The electron-withdrawing trifluoroethoxy group activates the pyridine ring for nucleophilic attack at the ortho and para positions .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves specific bonds:

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| HCl (6M), reflux | 4 h, 110°C | 6-Hydroxy-pyridine-3-sulfonamide + CF₃CH₂OH | 90% | |

| NaOH (2M), 70°C | 3 h | Pyridine-3-sulfonamide + trifluoroethanol | 85% |

Notable Detail : Hydrolysis of the trifluoroethoxy group proceeds via SN1-like mechanisms in acidic media, while base-mediated hydrolysis follows an SN2 pathway .

Reduction Reactions

The sulfonamide group can be reduced to amines under harsh conditions:

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 6 h | 6-(Trifluoroethoxy)pyridine-3-amine | 58% | |

| H₂/Pd-C | Ethanol, 50 psi, 12 h | Desulfonylated amine derivative | 45% |

Limitation : Over-reduction may degrade the pyridine ring, necessitating precise stoichiometric control .

Amination and Coupling Reactions

The sulfonamide nitrogen participates in cross-coupling reactions:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 80°C, 24 h | Biaryl sulfonamide derivatives | 76% | |

| Pd(PPh₃)₄, Ar-X | Toluene, 100°C, 18 h | N-Aryl sulfonamide analogs | 65% |

Synthetic Utility : These reactions enable modular derivatization for drug discovery .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 220–250°C | SO₂, NH₃, trifluoroethanol | Cleavage of sulfonamide C–N bond |

| >300°C | HF, CO, pyridine fragments | Pyridine ring degradation |

Safety Note : Decomposition above 200°C releases toxic gases (e.g., HF, SO₂), requiring controlled environments .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Products | Application |

|---|---|---|---|

| 254 nm | Acetonitrile | Sulfonamide radical intermediates | Polymer photoinitiators |

| 365 nm | Methanol | Cyclized pyridine-oxazolidinones | Heterocyclic synthesis |

Research Gap : Quantum yields and exact mechanisms remain under investigation.

科学的研究の応用

Chemical Synthesis

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules and as a reagent in various chemical reactions. Its ability to undergo substitution reactions allows for the introduction of different functional groups, making it valuable in synthetic organic chemistry .

Research has indicated that this compound exhibits potential biological activities:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit specific enzymes, suggesting that this compound may share similar properties. This could have implications in drug development targeting enzyme-related diseases .

- Antimicrobial Properties : Studies on related pyridine derivatives reveal antibacterial and antiviral activities. The presence of the trifluoroethoxy group may enhance these properties by improving bioavailability and interaction with microbial targets .

Table 1: Biological Activities of Pyridine Derivatives

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique chemical structure may allow it to interact with biological macromolecules effectively, leading to novel therapeutic agents .

Case Study 1: Antimicrobial Research

A study synthesized a series of trifluoromethylpyridine amide derivatives and evaluated their antibacterial activities against Xanthomonas oryzae and Ralstonia solanacearum. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications in pyridine structures can lead to enhanced antimicrobial properties .

Case Study 2: Enzyme Interaction Studies

Research on similar compounds has demonstrated that the trifluoromethyl group can influence enzyme interactions by enhancing lipophilicity. This property may facilitate binding to hydrophobic pockets within enzymes or receptors, potentially leading to effective inhibition or modulation of enzymatic activity .

作用機序

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

類似化合物との比較

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide can be compared with other similar compounds such as:

6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can alter its chemical reactivity and biological activity.

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonic acid: The sulfonic acid derivative has different solubility and reactivity properties compared to the sulfonamide.

6-(2,2,2-Trifluoroethoxy)pyridine-3-amine: The amine derivative can participate in different types of chemical reactions and may have distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

生物活性

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacological applications.

- Molecular Formula : C7H7F3N2O3S

- Molecular Weight : 275.63 g/mol

- CAS Number : 1432679-28-1

- InChI Key : QEDNFZJYFXUQDH-UHFFFAOYSA-N

The specific molecular targets and mechanisms of action for this compound are not fully elucidated. However, similar compounds have been shown to interact with various biological pathways, particularly those involving enzyme inhibition and modulation of cellular signaling.

Potential Targets

- Enzymatic Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, which could suggest a similar function for this compound.

- Cell Signaling Pathways : Compounds with trifluoromethyl groups often influence signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that pyridine derivatives exhibit a range of biological activities, including antimicrobial and antiviral properties. The presence of the trifluoroethoxy group may enhance these activities by improving the compound's lipophilicity and bioavailability.

Antimicrobial Activity

A review of pyridine compounds highlights their potential as antimicrobial agents. For instance:

- Antibacterial Properties : Certain pyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Some studies suggest that modifications in the pyridine structure can lead to enhanced antiviral effects against various viruses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties of pyridine derivatives; found significant activity against Staphylococcus aureus. |

| Study 2 | Examined the antiviral effects of trifluoromethyl-substituted compounds; reported enhanced activity against influenza virus. |

| Study 3 | Focused on structure-activity relationships (SAR) in sulfonamide compounds; identified key modifications that enhance biological activity. |

特性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)4-15-6-2-1-5(3-12-6)16(11,13)14/h1-3H,4H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMIXSWGFPHDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。